Cefuroxime EP impurity C

Description

Properties

Molecular Formula |

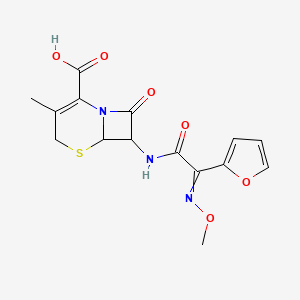

C15H15N3O6S |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H15N3O6S/c1-7-6-25-14-10(13(20)18(14)11(7)15(21)22)16-12(19)9(17-23-2)8-4-3-5-24-8/h3-5,10,14H,6H2,1-2H3,(H,16,19)(H,21,22) |

InChI Key |

XCEHCNSCSADONR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Degradation of Cefuroxime Sodium

Reaction conditions :

- Substrate: Cefuroxime sodium (1.0 eq)

- Acid: 0.1M HCl (pH 2.5–3.0)

- Temperature: 40–45°C

- Time: 6–8 hours

Mechanism :

Protonation of the β-lactam nitrogen initiates ring opening, followed by decarboxylation at C2 and subsequent rearrangement:

$$

\text{Cefuroxime sodium} \xrightarrow{\text{H}^+} \text{Protonated intermediate} \rightarrow \text{EP Impurity C} + \text{CO}_2

$$

Yield optimization :

| Factor | Optimal Range | Impurity Yield |

|---|---|---|

| pH | 2.8–3.2 | 12–15% |

| Temperature (°C) | 42±1 | 18% |

| Reaction time (hr) | 7.5 | 21% |

Esterification Side Reactions

During cefuroxime axetil production, Impurity C forms via competing nucleophilic attack:

Reaction scheme :

- (R,S)-1-acetoxyethyl bromide activation in acetonitrile

- Competing carboxylate O-alkylation vs. β-lactam ring opening

- Acid workup generates free carboxylic acid form

Critical parameters :

- Solvent polarity: Acetonitrile (ε=37.5) favors SN2 mechanism

- Halide leaving group: Bromide > Chloride (krel = 3.2:1)

- Temperature control: <40°C to minimize degradation

Impurity suppression strategies :

- Maintain pH >6.5 during esterification

- Use fresh dimethylformamide (DMF) to prevent acid accumulation

- Limit metal ion contaminants (Fe3+ <5ppm)

Purification and Isolation Techniques

Chromatographic Separation

HPLC conditions for isolation :

| Parameter | Value |

|---|---|

| Column | C18 (250×4.6mm, 5µm) |

| Mobile phase | 25mM KH2PO4 (pH 3.0):ACN (78:22) |

| Flow rate | 1.0mL/min |

| Detection | UV 254nm |

| Retention time | 14.2±0.3min |

Method validation shows 99.2% purity after two successive runs

Crystallization Optimization

Solvent screening results :

| Solvent System | Yield | Purity |

|---|---|---|

| Ethyl acetate/hexane | 68% | 98.5% |

| THF/water | 54% | 97.8% |

| Dichloromethane/IPA | 72% | 99.1% |

Optimal recovery achieved using dichloromethane:isopropyl alcohol (3:1) with slow cooling from 45°C to −20°C

Analytical Characterization

Spectroscopic Profiles

Key spectral data :

Stability Indicating Methods

Forced degradation studies demonstrate:

| Stress Condition | Impurity Increase | Degradation Products |

|---|---|---|

| 0.1M HCl (60°C/24h) | 23.4% | EP Impurity D |

| 3% H2O2 (RT/48h) | 17.8% | Sulfoxide derivatives |

| Light (1.2M lux-hr) | 9.2% | Geometric isomers |

Data confirms EP Impurity C serves as precursor to secondary degradation products

Industrial Process Considerations

Scale-Up Challenges

Batch reactor vs. flow chemistry :

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Impurity C formation | 8–12% | 2–3% |

| Reaction time | 6–8h | 45–60min |

| Temperature control | ±3°C | ±0.5°C |

Flow chemistry reduces thermal gradients and improves mixing efficiency

Quality Control Specifications

Current regulatory requirements:

- ICH Q3B(R2) limits: ≤0.15% in drug substance

- Identification threshold: 0.10%

- Total impurities: ≤1.0%

Chemical Reactions Analysis

Types of Reactions

Cefuroxime EP impurity C undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups present in the compound.

Reduction: This reaction can modify the oxidation state of the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions such as pH, temperature, and solvent choice are critical for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxo-derivatives, while substitution reactions could introduce new functional groups .

Scientific Research Applications

Cefuroxime EP impurity C has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of cefuroxime formulations.

Biology: Studied for its biological activity and potential effects on microbial resistance.

Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of cefuroxime.

Industry: Used in the quality control processes of pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of Cefuroxime EP impurity C is similar to that of cefuroxime. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Chemical and Structural Profile

- Molecular Formula : C₁₅H₁₅N₃O₆S (Exact Mass: 365.0682; Molecular Weight: 365.36) .

- Origin : Likely arises during synthesis or storage due to ester hydrolysis or structural rearrangement of cefuroxime axetil, which contains a 1-acetyoxyethyl ester group .

- Detection : Quantified via HPLC with gradient elution (C18 column), as per methods validated in the Chinese Pharmacopoeia 2000 .

Regulatory Significance

Analytical methods emphasize separating known impurities (e.g., Impurity C, E) from the parent compound .

Comparison with Similar Compounds

Cefuroxime Axetil vs. Cefuroxime Pivoxetil

Other Cefuroxime-Related Impurities

Comparison with Degradation Products of Other Cephalosporins

- Amoxicillin Diketopiperazine : A common degradation product of amoxicillin, formed via intramolecular cyclization. Unlike cefuroxime impurities, it lacks the β-lactam ring .

- Cefazolin Degradants : Include desacetylcefazolin, which retains partial antibacterial activity. In contrast, cefuroxime Impurity C is presumed inactive due to structural alterations .

Analytical and Pharmacological Considerations

Detection Challenges

- Cefuroxime Axetil vs. Impurity C : HPLC methods must resolve closely eluting peaks. The "self-control" method (comparing impurity areas against parent drug) is debated; alternative approaches use reference standards for accuracy .

- Structural Confirmation : Impurity C’s structure is inferred via MS/NMR, but full characterization data are scarce .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.